molecular formula C14H13ClN2O2S B11689337 4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No.: B11689337
M. Wt: 308.8 g/mol
InChI Key: XWUBQXKTAVXQFJ-UHFFFAOYSA-N
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Description

(Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorinated benzene ring, a methylbenzenesulfonyl group, and a carboximidamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene-1-carboximidamide and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chlorobenzene-1-carboximidamide is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-methylbenzenesulfonyl chloride is added dropwise under stirring at a controlled temperature, typically around 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Industrial Production Methods

In an industrial setting, the synthesis of (Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the sulfonyl group.

    Hydrolysis: The carboximidamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

(Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-Fluoro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide: Similar structure with a fluorine atom instead of chlorine.

    N’-(4-Chlorobenzene)sulfonyl-4-methyl-N-(2-methylbenzene)sulfonylbenzene-1-carboximidamide: Contains additional sulfonyl groups.

Uniqueness

(Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorine atom and the sulfonyl group provides opportunities for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H13ClN2O2S

Molecular Weight

308.8 g/mol

IUPAC Name

4-chloro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C14H13ClN2O2S/c1-10-2-8-13(9-3-10)20(18,19)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3,(H2,16,17)

InChI Key

XWUBQXKTAVXQFJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N

solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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